5-Fluoro-4H-chromen-4-one
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Overview
Description
5-Fluoro-4H-chromen-4-one is a chemical compound with the molecular formula C9H5FO2 and a molecular weight of 164.133 g/mol . . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 4H-1-Benzopyran-4-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 5-Fluoro-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
5-Fluoro-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be mediated through the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The compound may also interact with cellular proteins and DNA, affecting various cellular processes .
Comparison with Similar Compounds
5-Fluoro-4H-chromen-4-one can be compared with other similar compounds, such as:
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its anti-inflammatory and antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Exhibits significant biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its fluorine substitution, which can enhance its biological activity and stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H5FO2 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
5-fluorochromen-4-one |
InChI |
InChI=1S/C9H5FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H |
InChI Key |
LMRAZGQPHHBGHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=CO2)C(=C1)F |
Origin of Product |
United States |
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